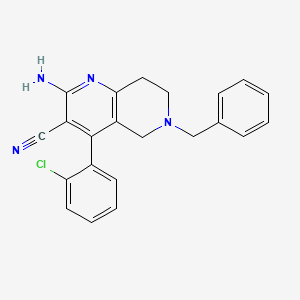
2-Amino-6-benzyl-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-benzyl-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H19ClN4 and its molecular weight is 374.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-6-benzyl-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potentials.
Chemical Structure and Properties
The compound's chemical formula is C15H15ClN2 with a molecular weight of approximately 262.75 g/mol. The structure features a naphthyridine core, which is known for its versatility in drug development.
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against various strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Antiviral Activity
Compounds within the naphthyridine class have also been evaluated for their antiviral potential. Specifically, some derivatives have shown efficacy against HIV-1 integrase, suggesting a possible application in antiretroviral therapy . The dual inhibition of viral replication and integration mechanisms positions these compounds as promising candidates in the fight against HIV.
Neuroprotective Effects
The neuroprotective properties of naphthyridine derivatives are particularly noteworthy. Some studies highlight their ability to inhibit amyloid-beta aggregation and tau phosphorylation, which are critical processes in the pathogenesis of Alzheimer's disease . For example, one derivative exhibited an 80% inhibition rate against amyloid-beta aggregation at a concentration of 10 μM .
Anti-inflammatory Properties
Inflammation is a common underlying factor in various diseases. Compounds similar to this compound have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory conditions.
Case Studies
- Alzheimer's Disease Model : In an experimental model of Alzheimer's disease, a related naphthyridine compound was administered to assess its impact on cognitive decline. Results indicated significant improvements in memory retention and reduced amyloid plaque formation .
- HIV Inhibition Study : A study focused on the anti-HIV activity of naphthyridine derivatives found that certain compounds could effectively inhibit viral replication in vitro. The most potent compound demonstrated an IC50 value significantly lower than existing treatments .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes cyclization and functional group modifications to enhance biological activity.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Benzylamine + 2-chlorobenzaldehyde | 85 |
| 2 | Nitrilation | Sodium cyanide + intermediate | 75 |
| 3 | Purification | Recrystallization from ethanol | - |
特性
IUPAC Name |
2-amino-6-benzyl-4-(2-chlorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4/c23-19-9-5-4-8-16(19)21-17(12-24)22(25)26-20-10-11-27(14-18(20)21)13-15-6-2-1-3-7-15/h1-9H,10-11,13-14H2,(H2,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRUDWGXVDGJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C(=C2C3=CC=CC=C3Cl)C#N)N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














